molecular formula C7H8ClNO B3346280 1-(4-Chloropyridin-3-YL)ethanol CAS No. 116922-69-1

1-(4-Chloropyridin-3-YL)ethanol

Cat. No.: B3346280
CAS No.: 116922-69-1
M. Wt: 157.6 g/mol
InChI Key: YEAHSGXGXCOVHG-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-3-YL)ethanol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the fourth position and an ethanol group at the third position

Preparation Methods

The synthesis of 1-(4-Chloropyridin-3-YL)ethanol can be achieved through several routes. One common method involves the reaction of 4-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the reduction of 1-(4-Chloropyridin-3-YL)acetaldehyde using a reducing agent such as sodium borohydride. This method is advantageous due to its simplicity and high yield.

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(4-Chloropyridin-3-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 1-(4-Chloropyridin-3-YL)acetaldehyde using oxidizing agents such as pyridinium chlorochromate.

    Reduction: Reduction of this compound can yield 1-(4-Chloropyridin-3-YL)ethane using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride and lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloropyridin-3-YL)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-3-YL)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-Chloropyridin-3-YL)ethanol can be compared with other similar compounds such as 1-(3-Chloropyridin-4-YL)ethanol and 1-(4-Fluoropyridin-3-YL)ethanol. These compounds share a similar pyridine ring structure but differ in the position and type of substituents. The unique combination of the chlorine atom and ethanol group in this compound contributes to its distinct chemical and biological properties.

Similar compounds include:

  • 1-(3-Chloropyridin-4-YL)ethanol
  • 1-(4-Fluoropyridin-3-YL)ethanol
  • 1-(4-Bromopyridin-3-YL)ethanol

These compounds can be used as references to highlight the unique features and applications of this compound.

Properties

IUPAC Name

1-(4-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAHSGXGXCOVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CN=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554983
Record name 1-(4-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116922-69-1
Record name 1-(4-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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